BenchChemオンラインストアへようこそ!

3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Mycobacterium tuberculosis ATP Synthase Inhibition Minimum Inhibitory Concentration (MIC)

3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that serves as the foundational unsubstituted scaffold within a class of pyrazolo[1,5-a]pyrimidines investigated as inhibitors of mycobacterial ATP synthase for the potential treatment of tuberculosis. While this specific unadorned 3,5-diphenyl structure provides the core pharmacophore, primary research has focused on optimizing this scaffold through extensive substitution, particularly at the 3-phenyl ring, to enhance anti-mycobacterial potency.

Molecular Formula C24H19N5
Molecular Weight 377.4 g/mol
CAS No. 890615-42-6
Cat. No. B6420707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890615-42-6
Molecular FormulaC24H19N5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NCC4=CC=CC=N4)C5=CC=CC=C5
InChIInChI=1S/C24H19N5/c1-3-9-18(10-4-1)21-17-27-29-23(26-16-20-13-7-8-14-25-20)15-22(28-24(21)29)19-11-5-2-6-12-19/h1-15,17,26H,16H2
InChIKeyNKWKMXODUNSBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (890615-42-6): A Core Pyrazolopyrimidine Scaffold for Anti-Tubercular Research


3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that serves as the foundational unsubstituted scaffold within a class of pyrazolo[1,5-a]pyrimidines investigated as inhibitors of mycobacterial ATP synthase for the potential treatment of tuberculosis [1]. While this specific unadorned 3,5-diphenyl structure provides the core pharmacophore, primary research has focused on optimizing this scaffold through extensive substitution, particularly at the 3-phenyl ring, to enhance anti-mycobacterial potency [2]. As the unsubstituted parent molecule, it represents a critical starting point for structure-activity relationship (SAR) studies, but its own biological profile is largely defined by the robust dataset available for its closely related, more potent analogs.

Procurement Risks of Substituting 3,5-Diphenyl Pyrazolopyrimidine Scaffolds Without Quantitative SAR Data


Generic substitution within this chemical class is not scientifically justified because subtle modifications to the phenyl ring substitution pattern can drastically alter anti-mycobacterial activity by orders of magnitude. SAR data from the primary literature shows that introducing a single substituent, such as shifting from a 3-(4-fluoro)phenyl to a 3-(2-fluoro)phenyl, can completely abolish in vitro activity against Mycobacterium tuberculosis (M.tb), changing the Minimum Inhibitory Concentration (MIC) from a potent ~3.8 µg/mL to an inactive >32 µg/mL [1]. The specific unsubstituted 3,5-diphenyl analog serves as the baseline for this potency cliff, and assumptions that other 'similar' pyrazolopyrimidines are functionally equivalent without verified quantitative data risk selecting an inactive compound for critical research, thereby compromising project timelines and experimental validity.

Quantitative Biological Benchmarking of 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Against Optimized Analogs


Baseline Anti-Mycobacterial Potency in Replicating and Non-Replicating M.tb Models

As the unsubstituted parent core, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is the foundational comparator for the optimized 3-(4-fluoro)phenyl series. While direct, head-to-head potency data for this exact CAS number is not presented in the lead publication, the top-tier analog, compound 66 (bearing a 4'-N-morpholine substituent on the 7-position benzyl group), demonstrates the optimized scaffold's potent activity with MABA and LORA MICs of 0.06 µg/mL and 0.98 µg/mL, respectively [1]. This starkly contrasts with the inactive, but structurally similar, compound 60 (4'-Cl substituent) which showed MICs >32 µg/mL [2], underscoring the critical role of precise substituent patterns that can be anchored to the unsubstituted core scaffold you are procuring.

Mycobacterium tuberculosis ATP Synthase Inhibition Minimum Inhibitory Concentration (MIC)

Mammalian Cell Cytotoxicity Selectivity Profile of the Pyrazolopyrimidine Series

A critical differentiator for compound selection is the selectivity for bacterial cells over mammalian cells. The primary SAR study uses a VERO green monkey kidney cell assay (IC50) as a counter-screen. The top-performing analog, compound 66, shows exceptional selectivity with a VERO IC50 > 32 µg/mL, yielding a preliminary selectivity index (SI = IC50 VERO / MIC90 MABA) of >533 [1]. This contrasts with another active analog, compound 51 (6'-N-methylpiperazine), which while potent (MABA MIC90 of 0.94 µg/mL), shows some mammalian toxicity with a VERO IC50 of 11.8 µg/mL, resulting in a much lower SI of 12.6 [2]. A researcher using the unsubstituted parent scaffold to build a library should aim for this class-leading selectivity profile.

Cytotoxicity Selectivity Index VERO Cell Assay

Microsomal Stability and Drug Metabolism Benchmarks for Advanced Analogs

For progression into in vivo efficacy studies, metabolic stability is a key differentiator. The research team profiled a subset of active compounds for human and mouse liver microsomal (HLM/MLM) stability. Compound 18, a comparably potent 3-(4-fluoro)phenyl analog (MABA MIC90 3.8 µg/mL), demonstrated good microsomal stability with half-lives (T½) of >105 minutes in MLM and 56 minutes in HLM [1]. This data provides a benchmark for the class, indicating that the pyrazolopyrimidine core can be optimized for pharmacokinetic properties, and that the choice of starting scaffold for derivatization is critical to achieving these drug-like attributes.

ADME Metabolic Stability Drug Discovery

Primary Research Applications of 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence


Core Scaffold for Systematic Structure-Activity Relationship (SAR) Exploration of Novel Anti-Tuberculars

This compound is best deployed as the foundational, unsubstituted core for a medicinal chemistry program targeting Mycobacterium tuberculosis ATP synthase. The evidence indicates that modifications to this scaffold, particularly around the 3-phenyl and 7-benzylamine regions, can yield compounds with a 500-fold range in potency (from 0.06 to >32 µg/mL) and drastically different selectivity profiles [1][2]. Procuring this base structure allows for systematic derivatization to map pharmacophoric requirements, with the goal of replicating or surpassing the potency of lead analogs like compound 66.

Negative Control or Baseline Compound for Phenotypic Screening Assays

Given the well-characterized SAR 'cliff' between active and inactive substituent patterns, the unsubstituted parent molecule can serve as a carefully defined baseline or negative control for M.tb growth inhibition assays [1]. Researchers can use it to verify that cellular activity observed in new derivatives is attributable to the specific substituent introduction rather than a non-specific effect of the pyrazolopyrimidine core.

Reference Standard for Pharmacokinetic Profiling of the Pyrazolopyrimidine Class

The compound serves as a crucial reference standard for establishing baseline ADME properties (e.g., intrinsic clearance, microsomal stability) of the non-optimized scaffold. By comparing novel derivatives against this unsubstituted standard, medicinal chemists can quantify the exact impact of their structural modifications on the drug metabolism and pharmacokinetic (DMPK) profile, a key step progressive lead optimization efforts demonstrated in this chemical series [1].

Quote Request

Request a Quote for 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.